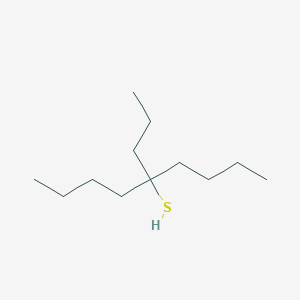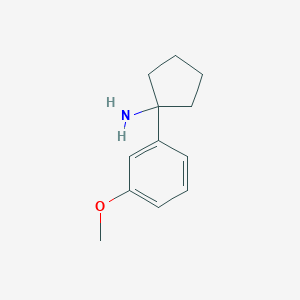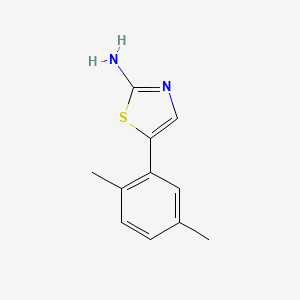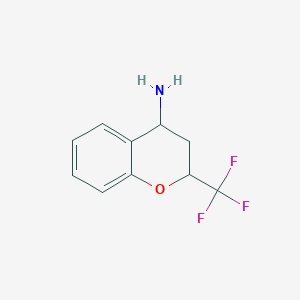![molecular formula C12H10N4O3 B11727253 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)
2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an oxadiazole and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method is efficient and yields the desired product with good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share the indole moiety and have diverse biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione apart is the combination of both the oxadiazole and isoindole moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N4O3/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18/h1-4H,5-6,13H2 |
InChI Key |
BKMSJTBWORBZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)

![Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)
![3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B11727242.png)
![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)

